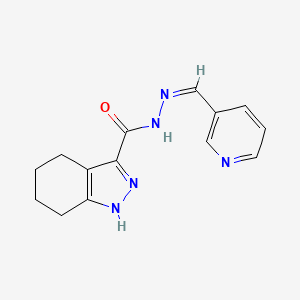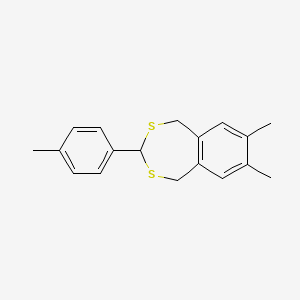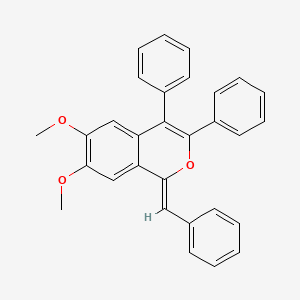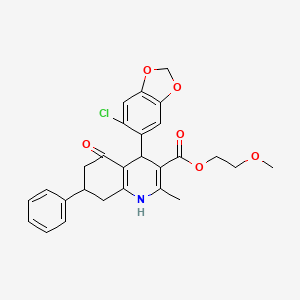
(Z)-N'-(pyridin-3-ylmethylene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N’-(pyridin-3-ylmethylene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a pyridine ring and an indazole ring, which are connected through a methylene bridge. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(pyridin-3-ylmethylene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically involves the condensation reaction between 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide and pyridine-3-carbaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(Z)-N’-(pyridin-3-ylmethylene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.
科学研究应用
Chemistry
In chemistry, (Z)-N’-(pyridin-3-ylmethylene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties. The presence of both pyridine and indazole rings contributes to its biological activity, making it a promising candidate for drug development.
Medicine
In medicine, (Z)-N’-(pyridin-3-ylmethylene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is explored for its therapeutic potential. Its ability to interact with various biological targets makes it a potential lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with desired characteristics, such as improved stability or enhanced reactivity.
作用机制
The mechanism of action of (Z)-N’-(pyridin-3-ylmethylene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets involved depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
Similar Compounds
(Z)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one: This compound shares a similar pyridine-methylene structure but differs in the presence of a thioxothiazolidinone ring instead of an indazole ring.
Imidazo[1,2-a]pyridines: These compounds also contain a pyridine ring but are fused with an imidazole ring, making them structurally distinct yet functionally similar in some applications.
Uniqueness
The uniqueness of (Z)-N’-(pyridin-3-ylmethylene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide lies in its specific combination of pyridine and indazole rings. This structure imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C14H15N5O |
|---|---|
分子量 |
269.30 g/mol |
IUPAC 名称 |
N-[(Z)-pyridin-3-ylmethylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C14H15N5O/c20-14(19-16-9-10-4-3-7-15-8-10)13-11-5-1-2-6-12(11)17-18-13/h3-4,7-9H,1-2,5-6H2,(H,17,18)(H,19,20)/b16-9- |
InChI 键 |
LTGOZTIYPADWPG-SXGWCWSVSA-N |
手性 SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)N/N=C\C3=CN=CC=C3 |
规范 SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-N'-[(E)-(4-propoxyphenyl)methylidene]furan-3-carbohydrazide](/img/structure/B11677860.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11677880.png)
![2-(3-bromophenyl)-5-(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B11677882.png)


![2-[1-(4-chlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11677904.png)
![5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11677911.png)
![[3-Chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11677915.png)
![ethyl (2E)-2-(3-methoxy-4-{[(2-nitrophenyl)sulfonyl]oxy}benzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11677917.png)

![(5Z)-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677925.png)
![N-(3-bromo-4-hydroxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B11677932.png)
![(5E)-5-({3-[(2-Chlorophenyl)methoxy]phenyl}methylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11677938.png)
